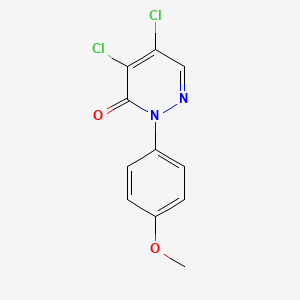
4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone typically involves the reaction of 4-methoxybenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a chlorinating agent, such as phosphorus oxychloride, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 4,5-dichloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone.
Reduction: 4,5-dichloro-2-(4-aminophenyl)-3(2H)-pyridazinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require further research.
相似化合物的比较
Similar Compounds
4,5-dichloro-2-phenyl-3(2H)-pyridazinone: Lacks the methoxy group.
4,5-dichloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone: Has a hydroxyl group instead of a methoxy group.
4,5-dichloro-2-(4-aminophenyl)-3(2H)-pyridazinone: Has an amino group instead of a methoxy group.
Uniqueness
4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
生物活性
4,5-Dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone (CAS No. 41933-34-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H8Cl2N2O2. Its structure features a pyridazinone core substituted with two chlorine atoms and a methoxyphenyl group, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 247.10 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy group is thought to enhance its lipophilicity, potentially improving cell membrane permeability and bioavailability.
-
Anticancer Activity :
- Studies have shown that pyridazinone derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer types, indicating potent antitumor activity .
- The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.
-
Antimicrobial Activity :
- Research indicates that derivatives of pyridazinones possess antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 0.5 to 128 μg/mL against pathogens like Staphylococcus aureus and MRSA .
- The compound's ability to inhibit bacterial growth may be linked to interference with bacterial protein synthesis or cell wall integrity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyridazinone scaffold can significantly affect biological activity. Key findings include:
- Chlorine Substituents : The presence of electron-withdrawing groups such as chlorine enhances anticancer activity by stabilizing interactions with target proteins.
- Methoxy Group : The methoxy substitution is crucial for enhancing lipophilicity and overall biological efficacy .
Case Studies
-
Cytotoxic Evaluation :
A recent study evaluated various pyridazinone derivatives for their cytotoxic effects on human adenocarcinoma-derived cell lines (colon LoVo, ovary SK-OV-3, breast MCF-7). The results indicated that compounds similar to this compound exhibited dose-dependent cytotoxicity, particularly against colon cancer cells . -
Antimicrobial Testing :
In another investigation, a series of pyridazinone derivatives were tested for their antimicrobial properties against S. aureus. The findings suggested that modifications in the phenyl group significantly influenced the antimicrobial efficacy, highlighting the importance of structural variations in drug design .
属性
IUPAC Name |
4,5-dichloro-2-(4-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-8-4-2-7(3-5-8)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHFCXUMUBYCMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














